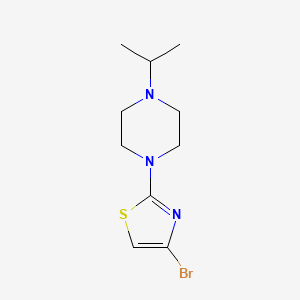
4-Bromo-2-(4-isopropylpiperazin-1-yl)thiazole
Cat. No. B8423808
M. Wt: 290.23 g/mol
InChI Key: KOOBLYMUNHAJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08987250B2
Procedure details


In a 50 mL round bottom flask, 1-isopropylpiperazine (306 mg, 2.38 mmol) was dissolved in 4 mL dioxane. 2,4-Dibromothiazole (870 mg, 1.5 eq.) was added and the reaction was stirred at room temperature overnight. TLC and LC-MS showed desired product. DIEA (0.83 mL, 2 eq.) was added. The reaction was stirred at room temperature for 4 hours, then heated to 50° C. for 5 hours. Reaction was cooled and extracted using ethyl acetate/brine. The organic layer was concentrated and purified via combiflash to give desired compound. LCMS-ESI+: calc'd for C10H17BrN3S: 290.0 (M+H+); Found: 290.2 (M+H+).



Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].Br[C:11]1[S:12][CH:13]=[C:14]([Br:16])[N:15]=1>O1CCOCC1>[Br:16][C:14]1[N:15]=[C:11]([N:7]2[CH2:8][CH2:9][N:4]([CH:1]([CH3:3])[CH3:2])[CH2:5][CH2:6]2)[S:12][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
306 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
870 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=C(N1)Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1N=C(SC1)N1CCN(CC1)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
